molecular formula C10H14O3 B1589634 1-(4-Methoxyphenoxy)-2-propanol CAS No. 42900-54-9

1-(4-Methoxyphenoxy)-2-propanol

Cat. No.: B1589634
CAS No.: 42900-54-9
M. Wt: 182.22 g/mol
InChI Key: VRJJZESAMSRBTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-methoxyphenethyl}-1H-Imidazole Hydrochloride, also known as SKF-96365, was achieved in four steps with an overall yield of 9% . The intermediates were also isolated and characterized .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, 1-(4-(4-Methoxyphenoxy)phenyl)ethanone has a molecular formula of C15H14O3, an average mass of 242.270 Da, and a monoisotopic mass of 242.094299 Da .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1-(4-Methoxyphenoxy)-2-propanol .

Scientific Research Applications

Enantioselective Biodistribution Studies

1-(4-Methoxyphenoxy)-2-propanol, identified as TJ0711, is a novel antihypertensive agent. Its biodistribution has been studied enantioselectively, involving the quantification of each enantiomer in biological fluids and tissues. A liquid chromatography with tandem mass spectrometry method was developed for this purpose, demonstrating the compound's relevance in pharmacokinetics and tissue distribution studies (He et al., 2017).

Pyrolytic Cleavage in Lignin Model Compounds

This compound has been used in the study of pyrolytic cleavage of ether linkages in lignin model compounds. It aids in understanding the chemical processes involved in the conversion of lignin, a major component of biomass, into valuable chemicals and fuels (Watanabe, Kawamoto, & Saka, 2009).

In Vitro Metabolism Study

The compound's in vitro metabolism was investigated to understand its metabolic properties. This study is crucial for pharmacokinetic and toxicological evaluations, providing insights into its metabolic stability and interspecies differences in metabolism (Hu et al., 2015).

Pervaporation Studies

Research on pervaporation, a membrane separation process, utilized this compound in the study of water-dye, alcohol-dye, and water-alcohol mixtures. This research contributes to the development of efficient separation processes in chemical engineering (Orme et al., 2002).

Oxidation Studies

The oxidation of a compound structurally similar to this compound was studied, providing valuable information on the chemical reactivity and potential applications of such compounds in various industrial processes (Shi et al., 2009).

Cardiovascular Drug Development

The compound has been mentioned in the context of developing new cardiovascular drugs, highlighting its potential therapeutic applications. Studies like this are crucial for drug discovery and development (Zuev et al., 2003).

Synthesis of 1-Methoxy-2-propanol

It has been used in the catalytic synthesis of 1-methoxy-2-propanol, a solvent and intermediate in various industrial applications. This showcases its role in facilitating chemical reactions and product formation (Timofeeva et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxybenzoic acid, suggests that it should be used with personal protective equipment and is not advised for food, drug, pesticide, or biocidal product use .

Properties

IUPAC Name

1-(4-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJJZESAMSRBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444306
Record name 1-(4-Methoxyphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42900-54-9
Record name 1-(4-Methoxyphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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